molecular formula C8H12BrN3 B11730878 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

Cat. No.: B11730878
M. Wt: 230.11 g/mol
InChI Key: BSNCVORJLDUYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-cyclopentyl-1H-pyrazol-3-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H12BrN3, is particularly interesting due to its unique structure, which includes a bromine atom and a cyclopentyl group attached to the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-1-cyclopentyl-1H-pyrazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and cyclized heterocycles .

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting various diseases, including cancer and inflammatory disorders .

Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in large-scale manufacturing .

Mechanism of Action

The mechanism of action of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the bromine atom and the cyclopentyl group in 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine imparts unique chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in various applications .

Biological Activity

5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its significant biological activity, particularly in enzyme inhibition. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a cyclopentyl group at the 1-position of the pyrazole ring. This unique structure contributes to its lipophilicity and potential bioavailability, enhancing its interactions with biological targets .

Enzyme Inhibition

The primary biological activity of this compound lies in its ability to inhibit specific enzymes, particularly kinases involved in various signaling pathways. This inhibition can have significant implications for cancer treatment and metabolic disorders.

Table 1: Enzyme Inhibition Profile

Enzyme TargetIC50 (nM)Biological Significance
Akt161Involved in cell survival and proliferation
GSK3β30.4Regulates glycogen synthesis and cell cycle
PRAS40N/AModulates mTOR signaling pathway

The compound has shown promising results in inhibiting Akt family kinases, which are crucial in many cancer types, including lymphoma and breast cancer .

The mechanism of action involves binding to the active sites of target enzymes, leading to decreased phosphorylation levels of key substrates. For instance, western blotting studies have demonstrated that treatment with this compound reduces phosphorylation levels of GSK3β in prostate cancer cells .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound.

Case Study 1: Antiproliferative Activity

In vitro studies on various cancer cell lines (e.g., HCT116 and OVCAR-8) revealed that this compound exhibits significant antiproliferative effects with IC50 values of approximately 7.76 µM and 9.76 µM, respectively . These findings suggest its potential as a therapeutic agent in oncology.

Case Study 2: Selectivity Profile

Further investigations into the selectivity profile against a panel of kinases showed that this compound possesses high selectivity towards specific targets while exhibiting minimal off-target effects. This selectivity is crucial for reducing side effects in clinical applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Amino-pyrazoleContains an amino groupDifferent reactivity
5-Cyclopentyl-1-methyl-1H-pyrazol-3-amineMethyl group at the 1-positionVarying pharmacokinetic properties
1-Cyclopentyl-3,5-dimethyl-1H-pyrazol-4-amDimethyl substitutionsDistinct biological activities

The structural variations significantly influence their biological activities and pharmacokinetic profiles, highlighting the importance of specific functional groups in drug design .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-1-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-8(10)11-12(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

BSNCVORJLDUYBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.